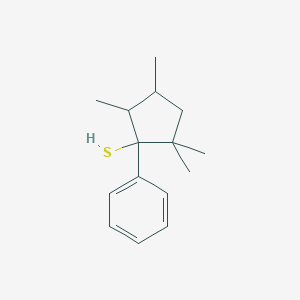
2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by the presence of four methyl groups and one phenyl group attached to a cyclopentane ring, along with a thiol group (-SH) at the first carbon position. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclopentadiene with methyl groups, followed by the introduction of a phenyl group through Friedel-Crafts alkylation. The thiol group is then introduced via a thiolation reaction using reagents such as thiourea or hydrogen sulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic processes and continuous flow reactors to ensure efficient production. The use of advanced purification techniques such as distillation and chromatography is also common to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the thiol group, forming the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbon.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol finds applications in several fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol is primarily determined by its thiol group. Thiol groups are known to interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds or by acting as reducing agents. The compound’s unique structure may also influence its binding affinity and specificity towards certain molecular targets, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4,4-Tetramethylcyclopentene: A similar cyclopentane derivative with different substitution patterns.
Cyclopentanethiol, 2,2,4,5-tetramethyl-1-phenyl-: A closely related compound with slight variations in the substituents.
Uniqueness
2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol stands out due to its specific combination of methyl, phenyl, and thiol groups, which impart unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions or reactivity profiles that are not achievable with other similar compounds.
Properties
CAS No. |
54007-87-3 |
|---|---|
Molecular Formula |
C15H22S |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
2,2,4,5-tetramethyl-1-phenylcyclopentane-1-thiol |
InChI |
InChI=1S/C15H22S/c1-11-10-14(3,4)15(16,12(11)2)13-8-6-5-7-9-13/h5-9,11-12,16H,10H2,1-4H3 |
InChI Key |
DVGZZGTXQGECOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C1C)(C2=CC=CC=C2)S)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


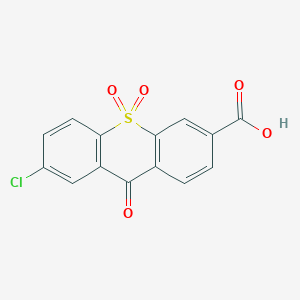
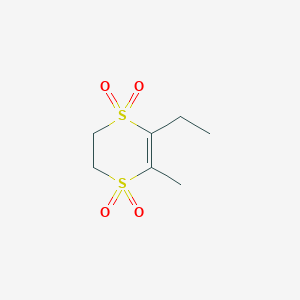
![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)
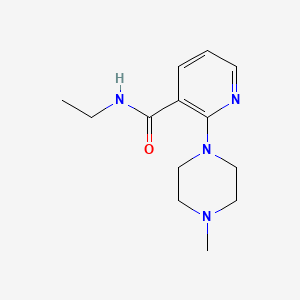
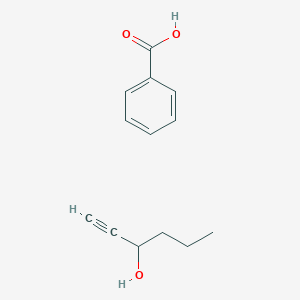
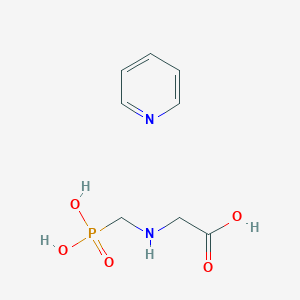
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)

![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate](/img/structure/B14644460.png)
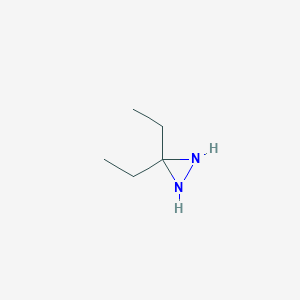
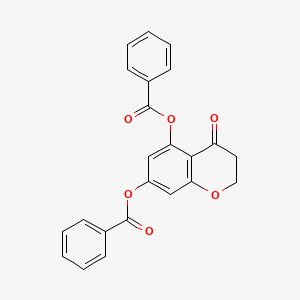
![1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14644478.png)
